

# Molecular weight and formula of Methyl 2-bromopropionate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 2-bromopropionate**

Cat. No.: **B044725**

[Get Quote](#)

## An In-depth Technical Guide to Methyl 2-bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Methyl 2-bromopropionate**, a versatile reagent with significant applications in polymer chemistry and radiopharmaceutical development. It covers the compound's core physicochemical properties, detailed experimental protocols for its synthesis and key applications, and relevant safety information.

## Core Properties and Data

**Methyl 2-bromopropionate** is a halogenated ester widely utilized as an initiator in controlled radical polymerizations and as a precursor in the synthesis of various organic molecules.

Table 1: Chemical and Physical Properties of **Methyl 2-bromopropionate**

| Property          | Value                                                         | References                                                                                          |
|-------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>4</sub> H <sub>7</sub> BrO <sub>2</sub>                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 167.00 g/mol                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Alternate Names   | Methyl 2-bromopropanoate,<br>Methyl $\alpha$ -bromopropionate | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>                                         |
| CAS Number        | 5445-17-0                                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Appearance        | Clear, colorless to light yellow<br>liquid                    | <a href="#">[1]</a> <a href="#">[8]</a>                                                             |
| Density           | 1.497 g/mL at 25 °C                                           | <a href="#">[2]</a> <a href="#">[5]</a>                                                             |
| Boiling Point     | 51 °C at 19 mmHg                                              | <a href="#">[2]</a> <a href="#">[5]</a>                                                             |
| Refractive Index  | n <sub>20/D</sub> 1.451                                       | <a href="#">[5]</a>                                                                                 |
| Solubility        | Insoluble in water                                            | <a href="#">[5]</a> <a href="#">[8]</a>                                                             |

Table 2: Safety and Hazard Information for **Methyl 2-bromopropionate**

| Hazard Classification | Description                                                                                                                       | References                                                  |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Flammability          | Flammable liquid and vapor                                                                                                        | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a> |
| Corrosivity           | Causes severe skin burns and<br>eye damage                                                                                        | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a> |
| Inhalation Toxicity   | May cause respiratory<br>irritation. Inhalation may lead<br>to corrosive injuries to the<br>upper respiratory tract and<br>lungs. | <a href="#">[1]</a> <a href="#">[8]</a>                     |
| Signal Word           | Danger                                                                                                                            | <a href="#">[5]</a>                                         |

## Synthesis of Methyl 2-bromopropionate

A common and efficient method for the synthesis of **Methyl 2-bromopropionate** is the Fischer esterification of 2-bromopropionic acid with methanol, using a strong acid catalyst.

## Experimental Protocol: Fischer Esterification

Objective: To synthesize **Methyl 2-bromopropionate** from 2-bromopropionic acid and methanol.

### Materials:

- 2-bromopropionic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution of NaCl)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus (optional, for water removal)
- Separatory funnel
- Distillation apparatus

### Procedure:

- To a round-bottom flask, add 2-bromopropionic acid and an excess of methanol (e.g., 3-5 molar equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture while stirring.

- Equip the flask with a reflux condenser (and optionally a Dean-Stark trap to collect the water byproduct and drive the reaction to completion).
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude **Methyl 2-bromopropionate** by vacuum distillation to obtain the final product.

## Synthesis Workflow

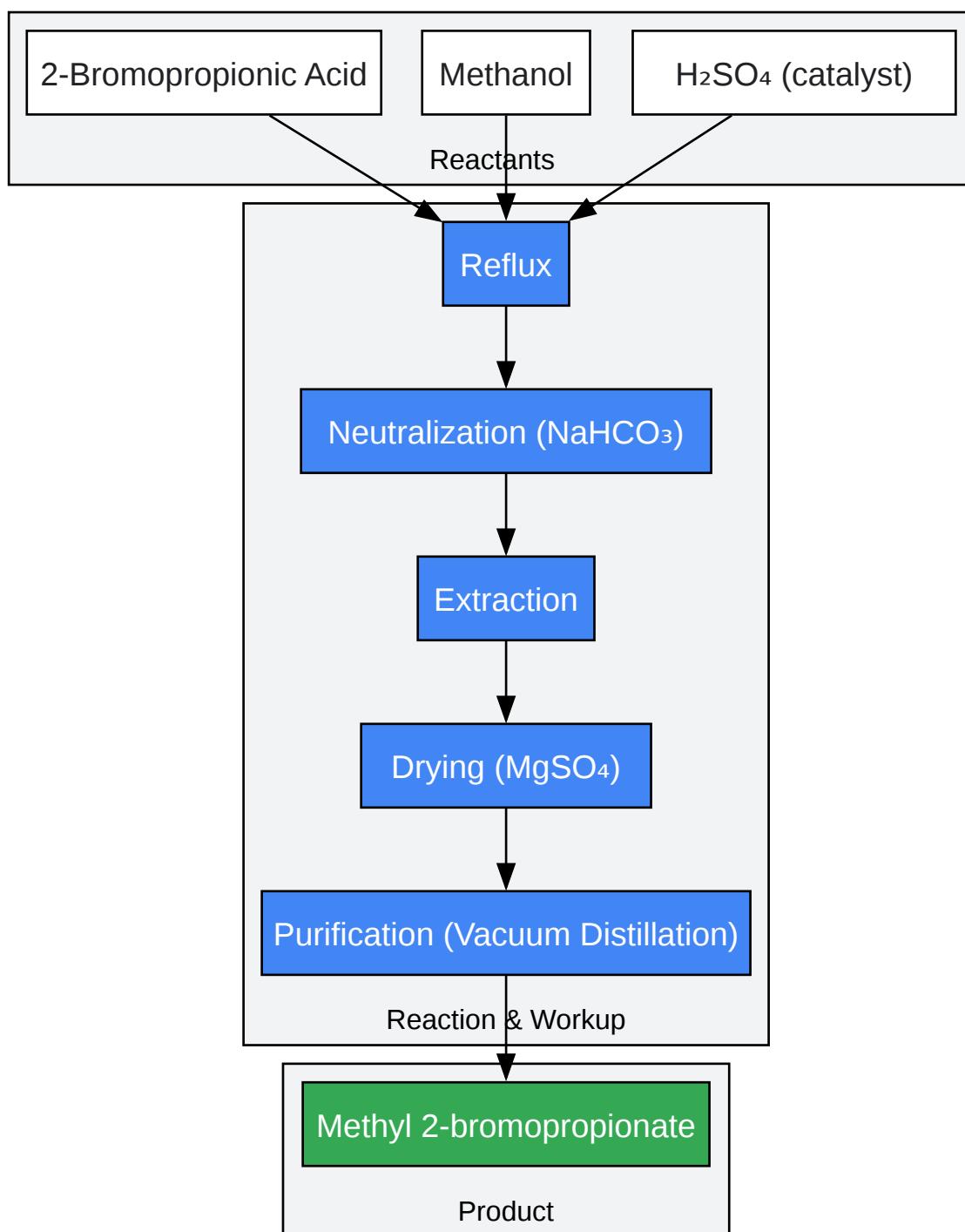



Diagram 1: Synthesis of Methyl 2-bromopropionate via Fischer Esterification

[Click to download full resolution via product page](#)

Diagram 1: Synthesis of **Methyl 2-bromopropionate** via Fischer Esterification

## Applications in Research and Development

**Methyl 2-bromopropionate** is a key building block in several advanced applications, most notably in polymer science and medical imaging.

## Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for synthesizing polymers with controlled molecular weights, narrow polydispersities, and complex architectures. **Methyl 2-bromopropionate** serves as an efficient initiator for the ATRP of various monomers, such as acrylates and methacrylates.

Objective: To synthesize poly(n-butyl acrylate) with a controlled molecular weight and low polydispersity using **Methyl 2-bromopropionate** as an initiator.

### Materials:

- n-Butyl acrylate (inhibitor removed)
- **Methyl 2-bromopropionate** (initiator)
- Copper(I) bromide (CuBr, catalyst)
- N,N,N',N",N"-Pentamethyldiethylenetriamine (PMDETA, ligand)
- Anisole (solvent)
- Schlenk flask and line
- Syringes
- Nitrogen or Argon gas

### Procedure:

- To a Schlenk flask under an inert atmosphere (N<sub>2</sub> or Ar), add CuBr.
- Add anisole and the ligand (PMDETA) to the flask and stir until a homogeneous solution is formed.

- Add the monomer (n-butyl acrylate) to the catalyst solution.
- Initiate the polymerization by adding **Methyl 2-bromopropionate** to the reaction mixture via syringe.
- Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).
- Take samples periodically to monitor the monomer conversion (by GC or  $^1\text{H}$  NMR) and the evolution of molecular weight and polydispersity (by size-exclusion chromatography, SEC).
- After reaching the desired conversion, terminate the polymerization by cooling the flask and exposing the reaction mixture to air.
- Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum to obtain the final product.

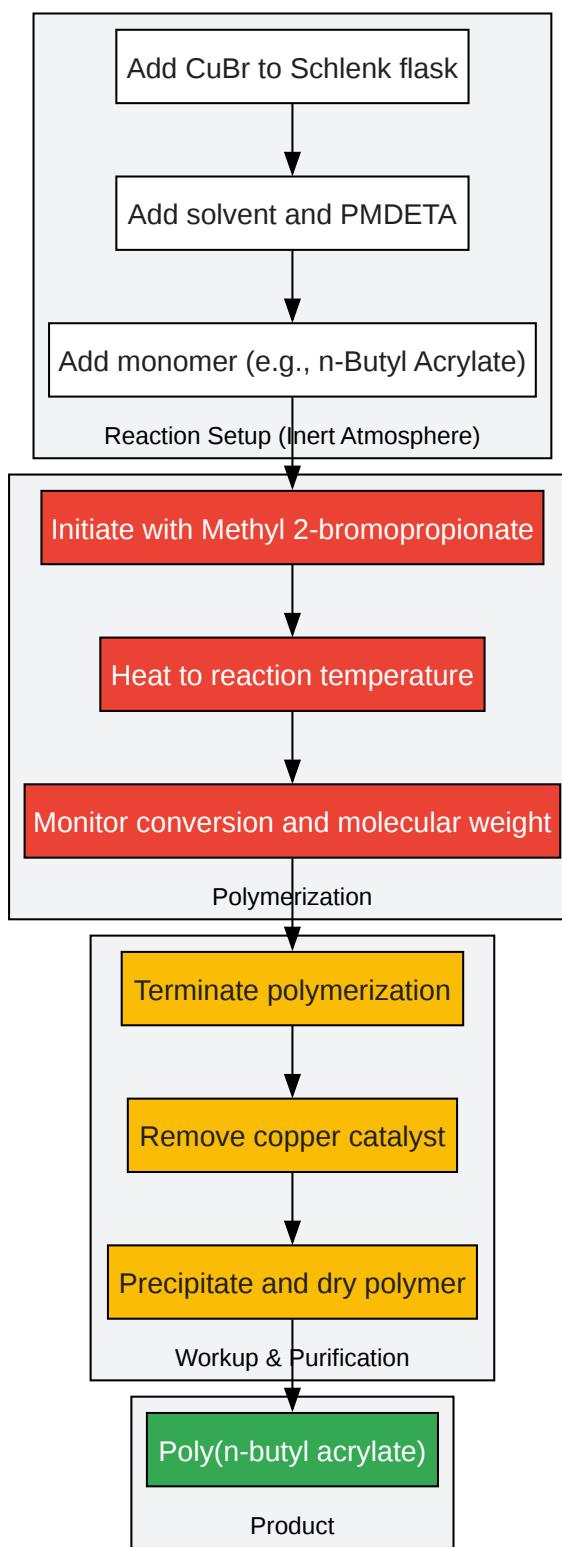



Diagram 2: Workflow for ATRP using Methyl 2-bromopropionate

[Click to download full resolution via product page](#)Diagram 2: Workflow for ATRP using **Methyl 2-bromopropionate**

## Precursor for Radiopharmaceutical Synthesis

**Methyl 2-bromopropionate** is a key starting material for the synthesis of 2-[<sup>18</sup>F]-Fluoropropionic Acid ([<sup>18</sup>F]FPA), a promising positron emission tomography (PET) tracer for imaging prostate cancer and cardiotoxicity.[\[5\]](#)

The synthesis of [<sup>18</sup>F]FPA from **Methyl 2-bromopropionate** is a two-step process:

- Radiolabeling: Nucleophilic substitution of the bromide with [<sup>18</sup>F]fluoride.
- Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid.

Due to the short half-life of fluorine-18 (approximately 110 minutes), this synthesis is typically performed in an automated radiosynthesis module. The purification is often carried out using solid-phase extraction (SPE) cartridges to ensure speed and efficiency.[\[5\]](#)

## Conclusion

**Methyl 2-bromopropionate** is a valuable and versatile chemical intermediate. Its utility as an initiator in ATRP allows for the precise synthesis of a wide range of polymers, while its role as a precursor to the PET imaging agent [<sup>18</sup>F]FPA highlights its importance in the development of advanced diagnostic tools. A thorough understanding of its properties and reaction conditions is crucial for its safe and effective use in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 2-bromopropionate synthesis - chemicalbook [chemicalbook.com]
- 2. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. journals.ium.edu.my [journals.ium.edu.my]
- To cite this document: BenchChem. [Molecular weight and formula of Methyl 2-bromopropionate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044725#molecular-weight-and-formula-of-methyl-2-bromopropionate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)